molecular formula C14H13ClO B6380780 3-Chloro-5-(2,5-dimethylphenyl)phenol, 95% CAS No. 1261897-16-8

3-Chloro-5-(2,5-dimethylphenyl)phenol, 95%

Cat. No. B6380780
CAS RN: 1261897-16-8
M. Wt: 232.70 g/mol
InChI Key: INNFRIAQDMWJAO-UHFFFAOYSA-N
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Description

3-Chloro-5-(2,5-dimethylphenyl)phenol, 95% (3C5DMPP) is a synthetic compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 218.6 g/mol and a melting point of 133-135°C. 3C5DMPP is widely used in research laboratories due to its high purity and availability.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2,5-dimethylphenyl)phenol, 95% is not well understood. However, it is believed that the compound acts as a proton donor, donating protons to the active sites of enzymes. This in turn leads to a change in the structure of the enzyme, which causes it to become more active or less active. This can lead to changes in the biochemical and physiological effects of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(2,5-dimethylphenyl)phenol, 95% are not well understood. However, it has been shown to increase the activity of certain enzymes, such as cytochrome P450 and nitric oxide synthase. It has also been reported to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase.

Advantages and Limitations for Lab Experiments

3-Chloro-5-(2,5-dimethylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a highly pure compound that is easily accessible, and it is relatively stable and non-toxic. Furthermore, its low cost and availability make it an attractive option for research. However, its mechanism of action is not well understood and the biochemical and physiological effects of the compound are still being studied.

Future Directions

There are several potential future directions for research on 3-Chloro-5-(2,5-dimethylphenyl)phenol, 95%. These include further studies on its mechanism of action and biochemical and physiological effects, as well as studies on its potential applications in biotechnology, drug design, and drug delivery. Additionally, further research could be carried out on the synthesis of 3-Chloro-5-(2,5-dimethylphenyl)phenol, 95% and its use as a model compound in organic synthesis. Finally, 3-Chloro-5-(2,5-dimethylphenyl)phenol, 95% could be studied for its potential as a therapeutic agent or as a tool for studying the structure and reactivity of organic molecules.

Synthesis Methods

3-Chloro-5-(2,5-dimethylphenyl)phenol, 95% can be synthesized from 2,5-dimethylphenol and chloroacetic acid. The reaction involves the nucleophilic addition of the chloroacetic acid to the 2,5-dimethylphenol, followed by an acid-catalyzed dehydration of the resulting product. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and requires a temperature of 80-90°C. The reaction yields a 95% pure product of 3-Chloro-5-(2,5-dimethylphenyl)phenol, 95%.

Scientific Research Applications

3-Chloro-5-(2,5-dimethylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a model compound for studying the structure and reactivity of organic molecules. It has also been used in biochemistry and molecular biology studies, particularly in studies involving the identification and characterization of enzymes.

properties

IUPAC Name

3-chloro-5-(2,5-dimethylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c1-9-3-4-10(2)14(5-9)11-6-12(15)8-13(16)7-11/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNFRIAQDMWJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685864
Record name 5-Chloro-2',5'-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(2,5-dimethylphenyl)phenol

CAS RN

1261897-16-8
Record name 5-Chloro-2',5'-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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